3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine
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Overview
Description
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitro group at the third position and a 4-nitrophenylthio group at the second position of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with a nitrating mixture to form 3-nitro-2-(p-nitrophenyl)imidazo[1,2-a]pyridine . The reaction conditions usually include the use of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and environmental compliance of the process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is studied for its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine: Lacks the nitro and 4-nitrophenylthio groups, resulting in different chemical and biological properties.
3-Nitro-2-phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the 4-nitrophenylthio group, which may affect its reactivity and applications.
4-Nitrophenylimidazo[1,2-a]pyridine:
Properties
CAS No. |
62195-04-4 |
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Molecular Formula |
C13H8N4O4S |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
3-nitro-2-(4-nitrophenyl)sulfanylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8N4O4S/c18-16(19)9-4-6-10(7-5-9)22-12-13(17(20)21)15-8-2-1-3-11(15)14-12/h1-8H |
InChI Key |
JRBQAHNBFXWSOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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